1-(2-chlorobenzyl)-2-(9H-fluoren-9-ylsulfanyl)-5,6-dimethyl-1H-benzimidazole
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Overview
Description
1-[(2-CHLOROPHENYL)METHYL]-2-(9H-FLUOREN-9-YLSULFANYL)-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core substituted with a chlorophenylmethyl group, a fluorene-derived sulfanyl group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-2-(9H-FLUOREN-9-YLSULFANYL)-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the chlorophenylmethyl and fluorene-derived sulfanyl groups. The final steps involve methylation to introduce the two methyl groups.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-CHLOROPHENYL)METHYL]-2-(9H-FLUOREN-9-YLSULFANYL)-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary, but common reagents include halogens, acids, and bases.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: It might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-2-(9H-FLUOREN-9-YLSULFANYL)-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
- 1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-ylmethanol
- 2-(1-Methyl-1H-imidazol-2-yl)-ethanol
Comparison: Compared to similar compounds, 1-[(2-CHLOROPHENYL)METHYL]-2-(9H-FLUOREN-9-YLSULFANYL)-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE is unique due to the presence of the fluorene-derived sulfanyl group and the specific substitution pattern on the benzodiazole core. These structural features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C29H23ClN2S |
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Molecular Weight |
467.0 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-(9H-fluoren-9-ylsulfanyl)-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C29H23ClN2S/c1-18-15-26-27(16-19(18)2)32(17-20-9-3-8-14-25(20)30)29(31-26)33-28-23-12-6-4-10-21(23)22-11-5-7-13-24(22)28/h3-16,28H,17H2,1-2H3 |
InChI Key |
OWDNPMHQYYKBBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)SC3C4=CC=CC=C4C5=CC=CC=C35)CC6=CC=CC=C6Cl |
Origin of Product |
United States |
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